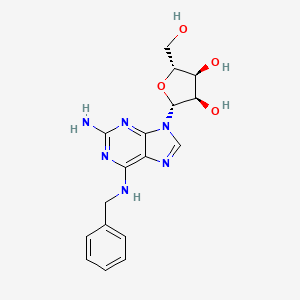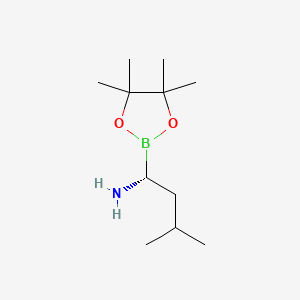![molecular formula C16H12F2N2O3 B12938903 Benzoic acid, 3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]- CAS No. 651749-06-3](/img/structure/B12938903.png)
Benzoic acid, 3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzoic acid moiety linked to an imidazolidinone ring, which is further substituted with a 3,4-difluorophenyl group. The presence of fluorine atoms in the phenyl ring often imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazolidinone Ring: This step involves the cyclization of an appropriate diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Introduction of the 3,4-Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable fluorinated aromatic compound reacts with the imidazolidinone intermediate.
Attachment of the Benzoic Acid Moiety: The final step involves coupling the imidazolidinone derivative with a benzoic acid derivative, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the imidazolidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated imidazolidinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid is often related to its ability to interact with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. The imidazolidinone ring can act as a pharmacophore, interacting with active sites of enzymes or receptors, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Difluorophenyl)propionic acid: Another fluorinated compound with similar structural features but different biological activities.
3,4-Difluorophenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions, highlighting the versatility of fluorinated phenyl groups.
Uniqueness
3-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid is unique due to the combination of its imidazolidinone ring and the 3,4-difluorophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
651749-06-3 |
|---|---|
Fórmula molecular |
C16H12F2N2O3 |
Peso molecular |
318.27 g/mol |
Nombre IUPAC |
3-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H12F2N2O3/c17-13-5-4-12(9-14(13)18)20-7-6-19(16(20)23)11-3-1-2-10(8-11)15(21)22/h1-5,8-9H,6-7H2,(H,21,22) |
Clave InChI |
IJVLKQRKCMFMPS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)N1C2=CC(=C(C=C2)F)F)C3=CC=CC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938843.png)

![6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12938848.png)
![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938862.png)


![2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide](/img/structure/B12938890.png)
![3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B12938894.png)

![tert-Butyl 8-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12938908.png)

